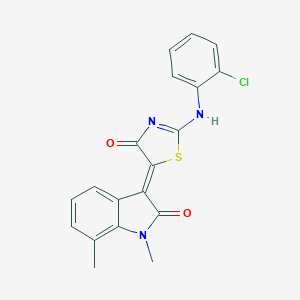
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiazolidinone derivative with a molecular formula of C27H23IN3O2S and a molecular weight of 603.5 g/mol.
Mecanismo De Acción
The mechanism of action of (5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit acetylcholinesterase activity, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit acetylcholinesterase activity, which may be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one in lab experiments is its potential use in the treatment of cancer and Alzheimer's disease. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of (5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential use in other diseases and disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of (5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one involves the reaction of 5-iodo-2-oxoindole-3-carboxaldehyde with 3,5-dimethylaniline and 2,4-dimethylaniline in the presence of a catalyst. The resulting product is then treated with thiosemicarbazide and acetic anhydride to obtain the final compound.
Aplicaciones Científicas De Investigación
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Propiedades
Nombre del producto |
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C27H22IN3O2S |
Peso molecular |
579.5 g/mol |
Nombre IUPAC |
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H22IN3O2S/c1-14-7-15(2)10-19(9-14)29-27-31(20-11-16(3)8-17(4)12-20)26(33)24(34-27)23-21-13-18(28)5-6-22(21)30-25(23)32/h5-13H,1-4H3,(H,30,32)/b24-23-,29-27? |
Clave InChI |
PNMHIPSWVYBXAM-WDPJASKWSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/S2)C5=CC(=CC(=C5)C)C)C |
SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=C(C=CC(=C4)I)NC3=O)S2)C5=CC(=CC(=C5)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=C(C=CC(=C4)I)NC3=O)S2)C5=CC(=CC(=C5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane)](/img/structure/B308326.png)
![10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308328.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
![3'-[(2-chlorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308334.png)
![1-{6-[5-(3-chloro-4-methylphenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308336.png)

![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308339.png)
![1-[3-(propylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308340.png)
![1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308342.png)
![2-Chlorobenzyl 6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308344.png)
![1-[7-Acetyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B308345.png)
![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308346.png)